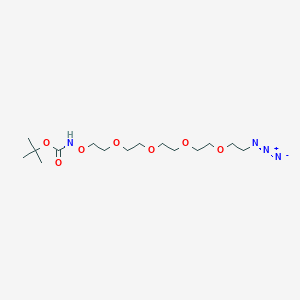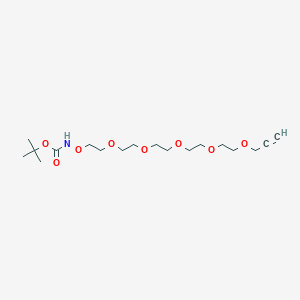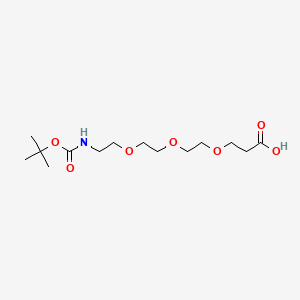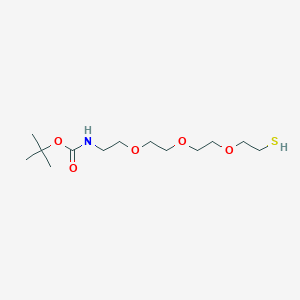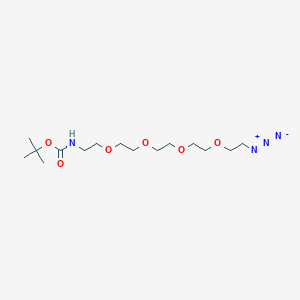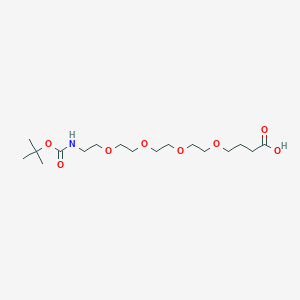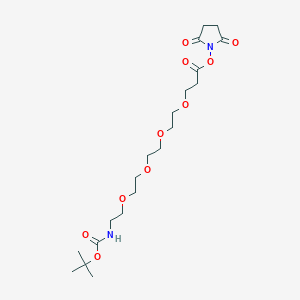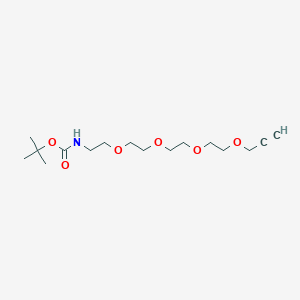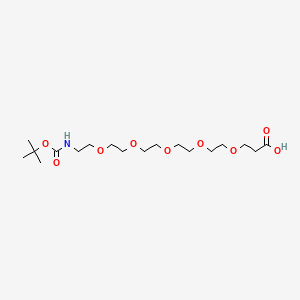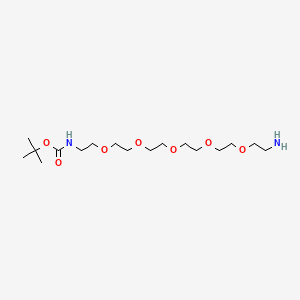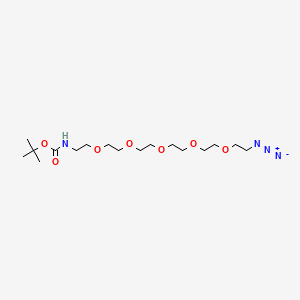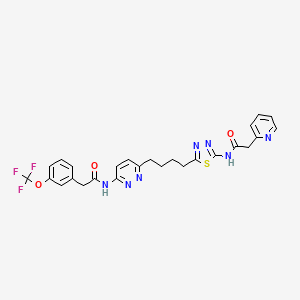
CB-839
描述
替拉格列司他是一种强效、选择性且口服生物利用度高的谷氨酰胺酶抑制剂,谷氨酰胺酶是一种在谷氨酰胺代谢中起关键作用的酶。 该化合物在治疗各种癌症方面显示出前景,因为它靶向癌细胞依靠其生长和存活的代谢途径 .
科学研究应用
替拉格列司他具有广泛的科学研究应用,包括:
化学: 用作研究谷氨酰胺酶活性及其在细胞代谢中的作用的工具。
生物学: 有助于了解参与癌细胞增殖的代谢途径。
医学: 研究其增强免疫治疗和其他癌症治疗疗效的潜力。
工业: 用于开发靶向代谢途径的新型治疗剂
作用机制
替拉格列司他通过选择性且不可逆地抑制谷氨酰胺酶发挥作用,谷氨酰胺酶是线粒体酶,对将谷氨酰胺转化为谷氨酸至关重要。这种抑制破坏了癌细胞依赖的代谢途径,导致细胞增殖减少和细胞死亡增加。 所涉及的分子靶标和途径包括三羧酸循环和生物合成中间体的产生 .
生化分析
Biochemical Properties
Telaglenastat plays a significant role in biochemical reactions by inhibiting glutaminase, a mitochondrial enzyme essential for the conversion of the amino acid glutamine into glutamate . This inhibition leads to decreased extracellular acidification rates and oxygen consumption rates , disrupting the metabolic pathways that cancer cells heavily rely on .
Cellular Effects
Telaglenastat has shown to have profound effects on various types of cells and cellular processes. It has been found to improve the cytotoxic activity of autologous tumor-infiltrating lymphocytes (TILs) on patient-derived melanoma cells . Moreover, it has demonstrated antiproliferative activity in a triple-negative breast cancer (TNBC) cell line, HCC-1806 .
Molecular Mechanism
The molecular mechanism of Telaglenastat involves the inhibition of glutaminase, thereby blocking the conversion of glutamine to glutamate . This disruption in glutamine metabolism results in decreased production of glutamate and other glutamine-derived metabolites, consistent with glutaminase inhibition .
Temporal Effects in Laboratory Settings
In laboratory settings, Telaglenastat has shown to decrease the conversion of glutamine to alpha-ketoglutarate (αKGA) more potently in tumor cells versus TILs in cocultures . This suggests that Telaglenastat may improve immune function in a tumor microenvironment by differentially altering tumor and immune cell metabolism over time .
Dosage Effects in Animal Models
In animal models, Telaglenastat has shown to suppress tumor growth by 61% relative to vehicle control when administered as a single agent at a dosage of 200 mg/kg . It has also been observed to activate melanoma antigen–specific T cells and improve their tumor-killing activity .
Metabolic Pathways
Telaglenastat is involved in the metabolic pathway of glutamine to glutamate conversion . By inhibiting glutaminase, it disrupts this pathway, leading to a decrease in glutamine consumption and the production of glutamate and other glutamine-derived metabolites .
Transport and Distribution
While specific transporters or binding proteins for Telaglenastat have not been explicitly mentioned in the literature, its oral bioavailability suggests that it can be effectively absorbed and distributed within the body .
Subcellular Localization
The exact subcellular localization of Telaglenastat is not explicitly stated in the literature. Given that it inhibits glutaminase, a mitochondrial enzyme , it can be inferred that Telaglenastat likely localizes to the mitochondria where it exerts its inhibitory effects.
准备方法
替拉格列司他的合成涉及多个步骤,包括关键中间体的形成和最终偶联反应。合成路线通常涉及使用特定试剂和催化剂来实现所需的化学转化。 工业生产方法侧重于优化这些合成路线,以确保最终产品的产率高且纯度高 .
化学反应分析
替拉格列司他经历各种化学反应,包括:
氧化: 该反应涉及添加氧气或去除氢,通常使用氧化剂。
还原: 该反应涉及添加氢气或去除氧气,通常使用还原剂。
取代: 该反应涉及用另一个官能团取代一个官能团,通常使用亲核试剂或亲电试剂。
这些反应中常用的试剂和条件包括过氧化氢等氧化剂,硼氢化钠等还原剂,以及氨等亲核试剂。 这些反应形成的主要产物取决于所使用的特定条件和试剂 .
相似化合物的比较
替拉格列司他在作为谷氨酰胺酶抑制剂的高选择性和效力方面是独一无二的。类似的化合物包括:
6-重氮-5-酮正亮氨酸 (DON): 一种较旧的谷氨酰胺酶抑制剂,具有更广泛的活性。
双-2-(5-苯乙酰氨基-1,3,4-噻二唑-2-基) 乙基硫醚 (BPTES): 另一种选择性谷氨酰胺酶抑制剂,具有不同的动力学特性。
5-(3-溴-4-(二甲基氨基) 苯基)-2,2-二甲基-2,3,5,6-四氢苯并[a]菲啶-4(1H)-酮 (968): 一种具有类似抑制效果但生物利用度不同的化合物.
属性
IUPAC Name |
N-[6-[4-[5-[(2-pyridin-2-ylacetyl)amino]-1,3,4-thiadiazol-2-yl]butyl]pyridazin-3-yl]-2-[3-(trifluoromethoxy)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24F3N7O3S/c27-26(28,29)39-20-9-5-6-17(14-20)15-22(37)31-21-12-11-18(33-34-21)7-1-2-10-24-35-36-25(40-24)32-23(38)16-19-8-3-4-13-30-19/h3-6,8-9,11-14H,1-2,7,10,15-16H2,(H,31,34,37)(H,32,36,38) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRAAPINBUWJLGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CC(=O)NC2=NN=C(S2)CCCCC3=NN=C(C=C3)NC(=O)CC4=CC(=CC=C4)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24F3N7O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
571.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1439399-58-2 | |
| Record name | Telaglenastat [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1439399582 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Telaglenastat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15232 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | TELAGLENASTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6CL98GLP4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Telaglenastat?
A1: Telaglenastat exerts its anti-tumor effects by selectively inhibiting GLS1, the first enzyme in the glutaminolysis pathway. [, , ] This inhibition blocks the conversion of glutamine to glutamate, disrupting a critical metabolic pathway that tumor cells rely on for energy, biosynthesis, and redox balance. [, , , , , , ]
Q2: What are the downstream effects of GLS1 inhibition by Telaglenastat?
A2: Inhibition of GLS1 by Telaglenastat leads to a cascade of downstream effects in tumor cells, including:
- Depletion of Glutamate and α-Ketoglutarate: Reduces the availability of glutamate, a precursor for glutathione synthesis and a key substrate for the tricarboxylic acid (TCA) cycle. This disrupts redox balance and energy production in tumor cells. [, , , , , ]
- Impaired TCA Cycle Function: Depletion of glutamate and α-ketoglutarate impairs the TCA cycle, a central metabolic hub for energy production and biosynthesis. [, , ]
- Disruption of Nucleotide Synthesis: Limits the availability of glutamine-derived nitrogen for nucleotide biosynthesis, hindering DNA replication and repair processes crucial for tumor cell proliferation. [, ]
- Induction of Oxidative Stress: Inhibition of glutathione synthesis increases oxidative stress, further compromising tumor cell survival. [, , , ]
Q3: How does the effect of Telaglenastat on tumor cells differ from its effect on normal cells?
A3: While both tumor cells and normal cells utilize glutamine, tumor cells often exhibit heightened glutamine dependence, making them more susceptible to GLS1 inhibition by Telaglenastat. [, , , ] This differential sensitivity forms the basis for the therapeutic window of Telaglenastat.
Q4: What preclinical models have been used to evaluate the efficacy of Telaglenastat?
A4: Telaglenastat has shown promising anti-tumor activity in a variety of preclinical models, including:
- In vitro studies: Cell lines derived from various cancer types, including melanoma, renal cell carcinoma (RCC), multiple myeloma, and osteosarcoma. [, , , , , , , , , , ]
- In vivo studies: Xenograft mouse models implanted with human tumor cells, demonstrating tumor growth inhibition and improved survival. [, , , , , , , , , , , ]
Q5: What clinical trials have been conducted with Telaglenastat, and what are the key findings?
A5: Telaglenastat has been investigated in several clinical trials, both as monotherapy and in combination with other anti-cancer agents, for a range of hematological malignancies and solid tumors. Key findings from these trials include:
- Phase I Trials: Established the safety, tolerability, pharmacokinetic profile, and recommended phase II dose of Telaglenastat in patients with advanced solid tumors. [, ]
- Phase Ib/II Trials: Demonstrated promising anti-tumor activity and a manageable safety profile in combination with azacitidine in patients with advanced myelodysplastic syndrome (MDS). [, , ]
- Ongoing Trials: Telaglenastat is currently being evaluated in clinical trials for various cancer types, including lung cancer, multiple myeloma, and osteosarcoma, both as monotherapy and in combination with other therapies. [, , , , ]
Q6: What are the potential biomarkers for predicting response to Telaglenastat therapy?
A6: Research is ongoing to identify robust biomarkers for predicting response to Telaglenastat. Potential biomarkers under investigation include:
- GLS1 expression levels: Elevated GLS1 expression in tumors may correlate with increased sensitivity to Telaglenastat. [, , , , ]
- Glutamine transporter expression: High expression of glutamine transporters, such as SLC38A1, may indicate increased glutamine dependency and potential responsiveness to Telaglenastat. []
- Metabolic profiling: Identifying specific metabolic signatures associated with sensitivity or resistance to Telaglenastat could guide patient selection and treatment strategies. [, , , ]
Q7: What are the potential mechanisms of resistance to Telaglenastat?
A7: Understanding and overcoming resistance to Telaglenastat is crucial for maximizing its clinical benefit. Potential mechanisms of resistance include:
- Metabolic rewiring: Tumor cells may adapt to GLS1 inhibition by upregulating alternative metabolic pathways, such as increased glucose uptake and utilization, or by utilizing other amino acids as fuel sources. [, , , , ]
- GLS1 mutations: Mutations in the GLS1 gene could potentially reduce the binding affinity of Telaglenastat, leading to decreased drug efficacy. [, , , ]
- Tumor heterogeneity: The presence of diverse subpopulations within a tumor, some of which may be inherently resistant to Telaglenastat, could contribute to treatment failure. [, ]
Q8: What are the potential strategies to overcome resistance to Telaglenastat?
A8: Several strategies are being explored to overcome resistance to Telaglenastat:
- Combination therapies: Combining Telaglenastat with other anti-cancer agents, such as those targeting alternative metabolic pathways or those with synergistic mechanisms of action, may enhance efficacy and delay or prevent resistance. [, , , , , , , , , , , , , ]
- Development of next-generation GLS1 inhibitors: Designing inhibitors with improved potency, selectivity, and pharmacokinetic properties could potentially overcome some resistance mechanisms. [, , , ]
- Patient stratification based on biomarkers: Identifying biomarkers that predict response to Telaglenastat could enable the selection of patients most likely to benefit from therapy, potentially improving clinical outcomes. [, , , , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


